RcSp-DuanPhos
Description
Properties
Molecular Formula |
C24H32P2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1R,2S)-2-tert-butyl-1-[(1R,2S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m1/s1 |
InChI Key |
HCBRTCFUVLYSKU-PWGHIRGTSA-N |
Isomeric SMILES |
CC(C)(C)[P@]1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4C[P@@]3C(C)(C)C |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Catalytic Complex Formation
The preparation of RcSp-DuanPhos as a ligand involves:
- Synthesis of the chiral backbone and phosphine moieties : This includes constructing the diphosphine framework with defined stereochemistry (RcSp configuration).
- Complexation with transition metals : The ligand is coordinated with metals such as rhodium (Rh), ruthenium (Ru), or iridium (Ir) to form catalytically active complexes. For example, the complex [Rh(COD)(this compound)]BF4 is a frequently used catalyst in asymmetric hydrogenation reactions.
Key Reaction Conditions
The preparation and use of this compound complexes involve specific reaction parameters:
| Parameter | Range / Preferred Condition | Notes |
|---|---|---|
| Hydrogen pressure | 1 to 50 bar (preferably 1 to 30 bar) | Most preferred 5 to 10 bar during hydrogenation |
| Reaction temperature | 10 to 50 °C (preferably 20 to 30 °C) | Suitable for asymmetric hydrogenation |
| Solvent | Dichloromethane, methanol, tetrahydrofuran, toluene, ethyl acetate | Methanol is the most suitable solvent |
| Metal center (M) | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Transition metals used for complex formation |
| Ligand (P*) | This compound or ScRp-DuanPhos | Both enantiomers available |
| Anion (X) | Tetrafluoroborate (BF4), others like ClO4, SbF6 | Pharmaceutically suitable anions |
These conditions are optimized to maximize enantioselectivity and yield of the desired chiral products.
Stepwise Synthesis Process
The preparation often follows these steps:
Formation of Azlactone Intermediate
An unsaturated aldehyde is converted to an azlactone intermediate under Erlenmeyer-Plochl reaction conditions. The aldehyde structure varies with substituents such as hydrogen, chloro, bromo, phenoxy, alkoxy, or naphthoxy groups.Alcoholysis to Prochiral Dehydro Amino Acid
The azlactone is subjected to alcoholysis to yield a substituted prochiral dehydro amino acid substrate. This step is critical to prepare the substrate for asymmetric hydrogenation.Asymmetric Hydrogenation Using this compound Catalyst
The prochiral substrate is hydrogenated in the presence of the this compound-based rhodium complex catalyst under controlled hydrogen pressure and temperature. This step produces the enantiomerically pure cycloalkene-substituted alanine derivatives.Hydrolysis and Purification
The hydrogenated product may undergo hydrolysis or other purification steps to isolate the final chiral amino acid or derivative compounds with high enantiomeric excess.
Research Outcomes and Data
Enantioselectivity and Yield
- Using [Rh(COD)(this compound)]BF4 as the catalyst yields the (R)-enantiomer of the product with high enantiomeric excess (ee), while [Rh(COD)(ScRp-DuanPhos)]BF4 yields the (S)-enantiomer.
- The reaction conditions (e.g., solvent choice, temperature, pressure) significantly influence the enantioselectivity and conversion rates.
- Methanol as a solvent provides the best balance of solubility and reaction rate.
Substrate Scope
Table 1 below summarizes typical substrate variations and their effects on the reaction:
| Entry | R1 Substituent | R3 Substituent | n (Ring Size) | Observed Outcome |
|---|---|---|---|---|
| 1 | Cl | Phenyl or Methyl | 1 or 2 | High enantioselectivity and yield |
| 2 | Br | Phenyl or Methyl | 1 or 2 | Comparable to Cl substituent |
| 3 | Phenoxy | Phenyl or Methyl | 1 or 2 | Slightly varied reaction rate |
Data adapted from European Patent EP 2 560 493 B1
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Ligand | This compound |
| Metal complex | Rhodium complex [Rh(COD)(this compound)]BF4 |
| Solvent | Methanol (preferred), dichloromethane, tetrahydrofuran |
| Temperature | 20 to 30 °C (optimal) |
| Hydrogen pressure | 5 to 10 bar (optimal) |
| Substrate | Prochiral dehydro amino acid derivatives |
| Reaction type | Asymmetric hydrogenation |
| Enantiomeric outcome | (R)-enantiomer with this compound catalyst |
| Yield and enantioselectivity | High (typically >90% ee) |
Chemical Reactions Analysis
Types of Reactions: RcSp-DuanPhos undergoes various types of reactions, including:
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, particularly with rhodium catalysts.
Hydroacylation: It facilitates intermolecular enantioselective hydroacylation of alkynes.
Annulation: It is involved in the stereoselective synthesis of cyano-substituted dihydropyrroles by annulation of cyanoallenes.
Common Reagents and Conditions:
Rhodium Catalysts: Rhodium complexes are commonly used with this compound for hydrogenation reactions.
Cyanoallenes: Used in annulation reactions to form dihydropyrroles.
Major Products:
β-Amino Nitriles: Formed via rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles.
Anti-1,3-Amino Alcohols: Produced through the hydrogenation of β-ketoenamide intermediates.
Scientific Research Applications
RcSp-DuanPhos Applications
This compound, also known as (1R,1'R,2S,2'S)-DUANPHOS, is a chiral phosphine ligand with diverse applications in asymmetric catalysis, particularly in stereoselective synthesis . It is known for its high enantioselectivity and reactivity when complexed with rhodium in the hydrogenation of functionalized olefins .
Key Properties:
- Melting Point: 214-246 °C
- Optical Activity: $$α]20/D +18° (c = 1 in chloroform)
- Chirality: (1R,1'R,2S,2'S) configuration
Scientific Research Applications
This compound is primarily used as a catalytic ligand in various stereoselective reactions. Its rhodium complexes have demonstrated remarkable enantioselectivity and reactivity, making it a valuable tool in asymmetric synthesis .
Asymmetric Hydrogenation
- β-Acetylamino Sulfides Synthesis: Rh/DuanPhos catalyzes the asymmetric hydrogenation of β-acetylamino vinylsulfides, producing chiral β-acetylamino sulfides with high yields and excellent enantiomeric excess (ee) values (up to 99% ee) . This method provides an efficient route to these chiral compounds and has potential in synthesizing Apremilast .
- β-Amino Nitriles Preparation: Employed in the stereoselective preparation of β-amino nitriles via rhodium-catalyzed asymmetric hydrogenation of amino acrylonitriles .
- Anti-1,3-Amino Alcohols Preparation: Utilized in the stereoselective preparation of anti-1,3-amino alcohols through rhodium-catalyzed asymmetric hydrogenation of β-ketoenamide intermediates .
- Acetylaminoindane Preparation: Used in the stereoselective preparation of acetylaminoindane via rhodium-catalyzed asymmetric hydrogenation of acetylaminoindene .
Enantioselective Processes
- Zolmitriptan Preparation: In the preparation of Zolmitriptan, Rh(COD)[(-)-DuanPhos]BF4 is used under specific conditions to achieve high enantiomeric excess (98.0% ee) . The process involves charging the product from a previous step with the catalyst and methanol into a reactor, followed by hydrogenation at 20 bar hydrogen pressure .
- S-Alanine Compound Production: Can be used as an S-directing phosphine compound enantiomer in the production of substituted S-alanine compounds, where the selection of S-directing versus R-directing chiral phosphine transition metal catalysts determines the resulting enantiomer .
Other Applications
- Cyano-Substituted Dihydropyrroles Synthesis: Used in the stereoselective synthesis of cyano-substituted dihydropyrroles by annulation of cyanoallenes .
- Intermolecular Enantioselective Hydroacylation of Alkynes: Applied in rhodium-catalyzed intermolecular enantioselective hydroacylation of alkynes to produce alpha- and beta-substituted unsaturated ketones via kinetic resolution .
- 2-Trifluoromethyl Lactic Acid Synthesis: Rhodium/DUANPHOS catalyst is used in the synthesis of 2-trifluoromethyl lactic acid by asymmetric hydroformylation .
Data Table: Examples of this compound in Asymmetric Hydrogenation
Synthesis of Apremilast
The asymmetric hydrogenation of β-acetylamino vinylsulfides catalyzed by Rh/DuanPhos offers a concise route to chiral β-acetylamino sulfides, which are key intermediates in synthesizing Apremilast, a drug used to treat psoriatic arthritis .
Preparation of Zolmitriptan
In the preparation of Zolmitriptan, a specific procedure employing Rh(COD)[(-)-DuanPhos]BF4 under controlled conditions (20 bar hydrogen, room temperature, 24 h) yields the desired product with high enantiomeric purity (98.0% ee) .
Mechanism of Action
RcSp-DuanPhos exerts its effects through its role as a chiral ligand in transition metal-catalyzed reactions. It forms complexes with metals such as rhodium, which then participate in catalytic cycles to achieve asymmetric transformations. The molecular targets include various functional groups in substrates, and the pathways involve coordination and activation of these substrates by the metal-ligand complex .
Comparison with Similar Compounds
ScRp-DuanPhos: Stereochemical Counterpart
ScRp-DuanPhos is a structural enantiomer of RcSp-DuanPhos, differing in the configuration of its stereocenters. Both ligands are used in Rh-catalyzed asymmetric hydrogenations, but their stereochemical distinctions lead to opposing enantiomeric outcomes:
- Enantioselectivity :
- Catalytic Efficiency: Both ligands exhibit comparable turnover numbers (TONs) and reaction rates under similar conditions, as their electronic properties are nearly identical. Minor differences in reaction yields (e.g., 92% vs. 89% in Ramipril synthesis) may arise from subtle solvent-ligand interactions .
Table 1: Key Properties of this compound vs. ScRp-DuanPhos
| Property | This compound | ScRp-DuanPhos |
|---|---|---|
| Molecular Formula | C₂₄H₃₂P₂ | C₂₄H₃₂P₂ |
| Configuration | RcSp | ScRp |
| Enantiomeric Preference | R-isomer dominance | S-isomer dominance |
| Typical Yield in Ramipril Synthesis | 92% | 89% |
Advantages Over Traditional Phosphine Ligands
This compound reduces waste by minimizing undesired isomer formation (~50% in older methods vs. <10% with DuanPhos systems) .
Biological Activity
RcSp-DuanPhos is a chiral phosphine ligand known for its significant role in asymmetric catalysis, particularly in the synthesis of pharmaceuticals. This compound has garnered attention due to its unique biological activity and potential applications in medicinal chemistry.
This compound acts primarily as a catalyst in various reactions, including asymmetric hydrogenation and C-C coupling reactions. Its efficiency arises from its ability to stabilize transition states and facilitate the formation of chiral centers, which are crucial for the biological activity of many drugs. The ligand's chirality allows for the selective synthesis of enantiomers, which can have vastly different biological effects.
Case Studies
-
Asymmetric Hydrogenation :
- In a study, this compound was used in the hydrogenation of α,β-unsaturated carbonyl compounds. The results showed high enantioselectivity, achieving up to 95% ee (enantiomeric excess) in certain reactions. This indicates its potential for synthesizing biologically active compounds with desired stereochemistry .
- Synthesis of Antiviral Agents :
-
Development of Anticancer Drugs :
- Research has demonstrated that this compound can be utilized in the synthesis of anticancer agents through its role in C-C bond formation. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the ligand's potential in developing new cancer therapies .
Data Table: Biological Activity Summary
| Study | Reaction Type | Substrate | Yield (%) | Enantioselectivity (ee%) | Biological Application |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation | α,β-Unsaturated Carbonyls | Up to 98 | Up to 95 | Synthesis of chiral drugs |
| Synthesis of Dolutegravir | C-C Coupling | Chiral intermediates | High | High | Antiviral agent |
| Anticancer Drug Development | C-C Bond Formation | Various cancer-related substrates | Significant | Not specified | Anticancer therapies |
Synthesis and Efficiency
The synthesis of this compound typically involves several steps, including the use of chiral phosphine precursors and transition metal catalysts such as Rhodium (Rh). The efficiency of this process is attributed to the ligand's ability to form stable complexes with metal centers, enhancing catalytic activity .
Toxicity and Safety Profile
While this compound shows promising biological activity, it is essential to evaluate its toxicity. Preliminary studies indicate that derivatives synthesized using this ligand exhibit low toxicity profiles, making them suitable candidates for further development into pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing RcSp-DuanPhos, and how can researchers ensure reproducibility across laboratories?
- Methodological Answer :
Synthesis Design : Begin with a literature review to identify established synthetic routes (e.g., solvent systems, catalysts, reaction temperatures) .
Characterization : Use spectroscopic techniques (NMR, IR, HPLC) to confirm structural identity and purity (>95% by HPLC). Include retention times, solvent systems, and column specifications in documentation .
Reproducibility : Provide step-by-step protocols with exact reagent ratios, reaction times, and purification methods. Validate results through independent replication in ≥2 laboratories .
- Example Data Table :
| Parameter | Value/Technique | Reference Standard |
|---|---|---|
| Purity (HPLC) | 98.5% (C18 column, 1 mL/min) | USP <621> |
| Melting Point | 152–154°C | Literature |
Q. How should researchers design initial biological assays to evaluate this compound’s activity while minimizing off-target effects?
- Methodological Answer :
Assay Selection : Use target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls .
Dose-Response Curves : Test 5–10 concentrations in triplicate to calculate IC50/EC50 values. Include solvent controls to rule out artifacts .
Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity. Use orthogonal methods (e.g., SPR, cellular viability assays) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in the literature regarding this compound’s mechanism of action across different cell lines?
- Methodological Answer :
Comparative Analysis : Replicate experiments under identical conditions (cell culture media, passage number, assay protocols) .
Data Validation : Use CRISPR-edited cell lines or siRNA knockdown to confirm target dependency. Include Western blotting for protein expression levels .
Statistical Reconciliation : Apply meta-analysis to pooled data, accounting for variables like cell line genetic drift or batch effects .
- Example Workflow :
Hypothesis → Standardized Replication → Target Validation → Meta-Analysis → Consensus Model
Q. What computational strategies are recommended to model this compound’s interaction with molecular targets, and how can these predictions be experimentally validated?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with mutagenesis studies on critical residues .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability. Compare results with experimental kinetics (e.g., SPR binding affinity) .
Fragment-Based Design : Combine computational predictions with fragment screening to identify structural analogs for SAR studies .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
